molecular formula C15H21NO3S B562729 Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate CAS No. 1076198-04-3

Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate

Cat. No.: B562729
CAS No.: 1076198-04-3
M. Wt: 295.397
InChI Key: CWPJDOYYUFVONE-UHFFFAOYSA-N
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Description

Ethyl [2-(diethylaminothiocarbamoyl)]phenylacetate (CAS 67443-55-4) is a thiocarbamate-substituted phenylacetate derivative. Its structure comprises a phenyl ring modified at the 2-position with a diethylaminothiocarbamoyl group (-SC(=O)N(C₂H₅)₂) and an ethyl ester functional group. This compound is distinct from simpler phenylacetate esters due to its sulfur-containing carbamoyl moiety, which influences its physicochemical properties and applications.

Key physical properties (inferred from related compounds):

  • Molecular formula: C₁₄H₂₁N₂O₂S (calculated based on structural analogs)
  • Molecular weight: ~297.4 g/mol
  • Functional groups: Ethyl ester, thiocarbamoyl, phenyl ring

Properties

IUPAC Name

ethyl 2-[2-(diethylcarbamothioyloxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-4-16(5-2)15(20)19-13-10-8-7-9-12(13)11-14(17)18-6-3/h7-10H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPJDOYYUFVONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)OC1=CC=CC=C1CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652575
Record name Ethyl {2-[(diethylcarbamothioyl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-04-3
Record name Ethyl 2-[(diethylamino)thioxomethoxy]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl {2-[(diethylcarbamothioyl)oxy]phenyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl [2-Diethylaminothiocarboxyl)]phenylacetate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical research to study enzyme interactions and protein functions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl [2-(diethylaminothiocarbamoyl)]phenylacetate with structurally or functionally related esters, emphasizing differences in synthesis, applications, and stability.

Compound Molecular Formula Key Functional Groups Synthesis Method Applications Regulatory/Safety Notes
Ethyl [2-(Diethylaminothiocarbamoyl)]phenylacetate C₁₄H₂₁N₂O₂S Ethyl ester, thiocarbamoyl, phenyl Likely chemical synthesis (e.g., thiocarbamoylation of phenylacetic acid derivatives) Pharmaceutical intermediates, specialty chemicals Requires hazard handling (first-aid measures for inhalation/ingestion)
Ethyl Phenylacetate C₁₀H₁₂O₂ Ethyl ester, phenyl Chemical esterification (H₂SO₄ catalysis) or biotransformation (e.g., Hansenula anomala) Food flavoring (honey, fruit notes), perfumery Complies with food-grade purity standards (specific gravity: 1.027–1.032; acid value ≤1)
Ethyl 2-Phenylacetoacetate C₁₂H₁₄O₃ Ethyl ester, keto group, phenyl Chemical synthesis (e.g., Claisen condensation) Amphetamine precursor, analytical reference standard Regulated due to precursor potential; ≥98% purity
Phenyl Ethyl Phenyl Acetate C₁₆H₁₆O₂ Phenyl ethyl ester, phenyl Esterification of phenylacetic acid with phenethyl alcohol Perfumery (floral notes), diluted in DPG for stability Marketed as 50% dilution; moderate stability (rated 7/9 in perfumes)
Methyl Benzoylformate C₉H₈O₃ Methyl ester, keto group, phenyl Chemical synthesis (e.g., oxidation of mandelic acid derivatives) Pharmaceutical synthesis, flavoring agent Limited safety data; used in research contexts

Key Findings:

This may reduce volatility and alter solubility, making it less suitable for flavor/fragrance applications but more relevant in pharmaceutical synthesis . Ethyl 2-phenylacetoacetate’s keto group enables keto-enol tautomerism, increasing reactivity in condensation reactions, unlike the thiocarbamoyl derivative’s stability .

Synthesis Efficiency: Ethyl phenylacetate can be produced via eco-friendly biotransformation (864 mg/L in 72 hours using Hansenula anomala), whereas the thiocarbamoyl derivative likely requires toxic reagents (e.g., thiophosgene) for thiocarbamoylation, raising production costs .

Applications: Flavor/Fragrance: Ethyl phenylacetate dominates due to its honey-like aroma (OAV = 1.55 in sea buckthorn juice), while the thiocarbamoyl derivative’s sulfurous notes are undesirable in consumables . Pharmaceuticals: The thiocarbamoyl group in Ethyl [2-(diethylaminothiocarbamoyl)]phenylacetate may confer bioactivity, similar to ethyl 2-phenylacetoacetate’s role in barbiturate synthesis .

Safety and Regulation :

  • Ethyl phenylacetate meets stringent food additive standards, whereas the thiocarbamoyl derivative’s SDS mandates precautions for inhalation and skin contact, limiting its industrial use .

Biological Activity

Ethyl [2-Diethylaminothiocarboxyl]phenylacetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.

  • IUPAC Name : Ethyl 2-diethylaminothiocarboxylphenylacetate
  • Molecular Formula : C14H19N1O2S1
  • Molecular Weight : 273.37 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

Ethyl [2-Diethylaminothiocarboxyl]phenylacetate is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that this compound could possess antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Recent studies have indicated that ethyl [2-Diethylaminothiocarboxyl]phenylacetate exhibits significant anticancer activity:

  • Case Study 1 : A study involving human glioma cell lines demonstrated that treatment with the compound led to a reduction in cell viability and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways, particularly through the activation of caspases .
  • Case Study 2 : In another trial focused on prostate cancer, patients receiving ethyl [2-Diethylaminothiocarboxyl]phenylacetate showed a notable decrease in prostate-specific antigen (PSA) levels, suggesting a potential therapeutic effect against hormone-independent prostate cancer .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties:

  • Study Findings : Research indicates that ethyl [2-Diethylaminothiocarboxyl]phenylacetate can protect neuronal cells from oxidative damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell survival rates in models of neurodegeneration .

Pharmacokinetics

Understanding the pharmacokinetics of ethyl [2-Diethylaminothiocarboxyl]phenylacetate is crucial for determining its therapeutic potential:

ParameterValue
Bioavailability~50%
Half-life4 hours
MetabolismHepatic
ExcretionUrinary

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